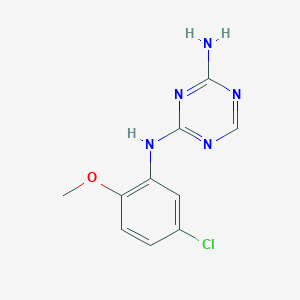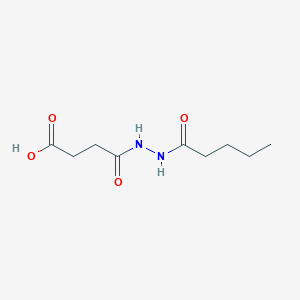
N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as metribuzin, is a widely used herbicide. It belongs to the triazine family of herbicides and is used to control weeds in various crops such as soybeans, corn, potatoes, and sugarcane. Metribuzin is an effective herbicide due to its ability to inhibit photosynthesis in plants.
Wirkmechanismus
Metribuzin works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein complex in the photosystem II (PSII) reaction center. This prevents the transfer of electrons from water to plastoquinone, which is necessary for the production of ATP and NADPH. As a result, the plant is unable to produce energy and eventually dies.
Biochemical and Physiological Effects:
Metribuzin has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. Metribuzin can also affect the activity of enzymes involved in the synthesis of amino acids, proteins, and nucleic acids. In addition, N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can alter the structure and function of plant membranes, leading to increased permeability and decreased photosynthetic efficiency.
Vorteile Und Einschränkungen Für Laborexperimente
Metribuzin is a widely used herbicide and is readily available for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. However, N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be toxic to humans and care should be taken when handling it. In addition, N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a short half-life in soil and can be rapidly degraded by microorganisms, which can make it difficult to study its long-term effects on the environment.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of new formulations of N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine that are more effective and have lower environmental impact. Another area of research is the impact of N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine on soil microorganisms and the potential for soil remediation using N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine-degrading microorganisms. Finally, researchers could investigate the use of N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine as a potential treatment for certain types of cancer, as it has been shown to have anti-cancer properties in some studies.
Conclusion:
Metribuzin is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to plant death. Metribuzin has a range of biochemical and physiological effects on plants, and care should be taken when handling it in laboratory experiments. There are several areas of research that could be explored in the future regarding N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, including the development of new formulations, the impact on soil microorganisms, and its potential as an anti-cancer treatment.
Wissenschaftliche Forschungsanwendungen
Metribuzin has been extensively studied for its use as a herbicide. It has been shown to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. Researchers have also studied the impact of N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine on non-target organisms such as insects, earthworms, and soil microorganisms. Studies have shown that N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a low toxicity to these organisms and does not persist in the environment.
Eigenschaften
IUPAC Name |
2-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-17-8-3-2-6(11)4-7(8)15-10-14-5-13-9(12)16-10/h2-5H,1H3,(H3,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATKZANNFDKVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4751908.png)

![6-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4751918.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4751922.png)
![2-[(4-allyl-5-cyclopentyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751935.png)
![4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4751942.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4751949.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4751960.png)
![N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751965.png)

![isopropyl 5-(aminocarbonyl)-2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4752002.png)
![3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B4752005.png)